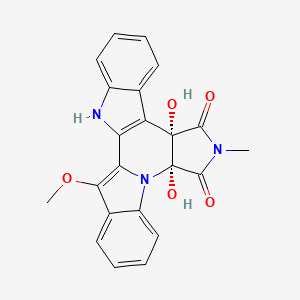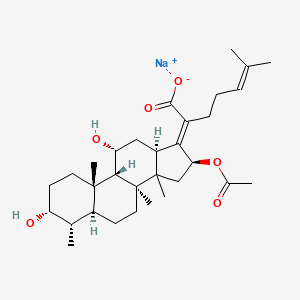
Fusidic acid sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Corynebacterium species . Fusidic acid sodium is effective against methicillin-resistant Staphylococcus aureus (MRSA) and is often used in topical formulations like creams and ointments .
准备方法
合成路线和反应条件: 富昔酸钠可以通过使富昔酸与氢氧化钠反应来合成。该过程包括将富昔酸溶解在低醇溶液中以获得富昔酸钠溶液。 然后加入乙酸乙酯使富昔酸钠结晶,将其收集为固相并干燥以获得富昔酸钠晶体 .
工业生产方法: 富昔酸钠的工业制备通常涉及多种有机溶剂用于结晶处理。一种常见的方法包括使用丙酮-水溶液作为溶剂制备富昔酸钠溶液,然后在搅拌下加热并加入丙酮。 然后让溶液结晶,分离所得晶体,用丙酮浸洗并干燥 .
化学反应分析
反应类型: 富昔酸钠会发生多种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 葡萄糖醛酸化反应通常涉及葡萄糖醛酸衍生物。
主要产物:
氧化: 二羧酸酯/酸,羟基富昔酸。
还原: 3-酮富昔酸。
取代: 葡萄糖醛酸富昔酸,乙二醇代谢产物.
科学研究应用
富昔酸钠具有广泛的科学研究应用:
化学: 用作研究类固醇抗生素及其化学性质的模型化合物。
生物学: 研究其对各种革兰氏阳性菌(包括 MRSA)的抗菌活性.
医学: 用于治疗皮肤感染、骨髓炎和其他细菌感染.
作用机制
富昔酸钠通过抑制细菌蛋白质合成发挥其抗菌作用。 它特异性地阻止延伸因子 G (EF-G) 从核糖体上的转运,从而阻止细菌生长所必需的蛋白质的合成 . 这种机制使富昔酸钠对已对其他抗生素产生耐药性的细菌有效 .
类似化合物:
红霉素: 另一种抑制细菌蛋白质合成的抗生素,但通过不同的机制。
克林霉素: 与富昔酸钠类似,对革兰氏阳性菌有效,但具有不同的化学结构和作用机制。
万古霉素: 用于治疗 MRSA 感染,但通过抑制细胞壁合成而不是蛋白质合成来起作用。
独特性: 富昔酸钠在抑制细菌蛋白质合成方面独一无二,因为它以许多其他抗生素不具备的机制靶向延伸因子 G . 这种独特的作用方式,加上其对 MRSA 的有效性,使其成为治疗耐药细菌感染的宝贵抗生素 .
相似化合物的比较
Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but through a different mechanism.
Clindamycin: Similar to fusidic acid sodium in its effectiveness against Gram-positive bacteria but has a different chemical structure and mechanism of action.
Vancomycin: Used to treat MRSA infections but works by inhibiting cell wall synthesis rather than protein synthesis.
Uniqueness: this compound is unique in its ability to inhibit bacterial protein synthesis by targeting elongation factor G, a mechanism not shared by many other antibiotics . This unique mode of action, combined with its effectiveness against MRSA, makes it a valuable antibiotic in the treatment of resistant bacterial infections .
属性
分子式 |
C31H47NaO6 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |
InChI 键 |
HJHVQCXHVMGZNC-SJEUXBRASA-M |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
同义词 |
Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


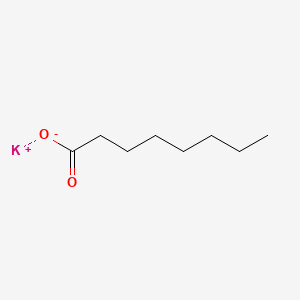
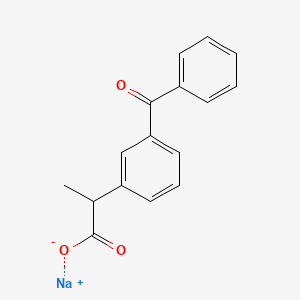

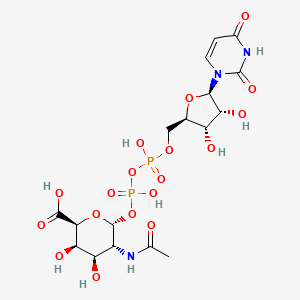
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B1261052.png)
![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)
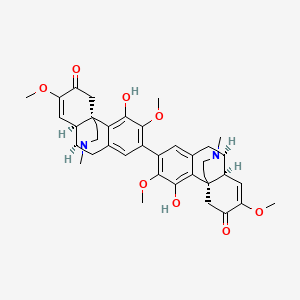
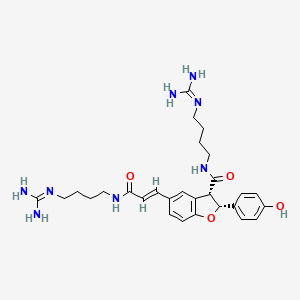
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
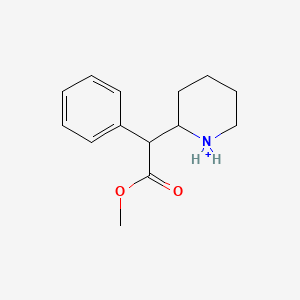
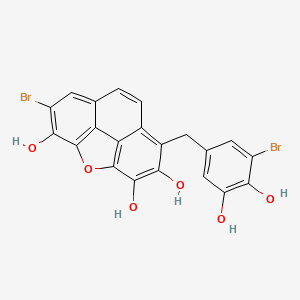
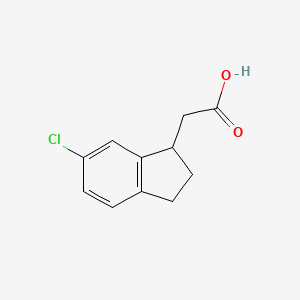
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
